molecular formula C9H12O B072627 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one CAS No. 1123-46-2

6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one

Cat. No. B072627
CAS RN: 1123-46-2
M. Wt: 136.19 g/mol
InChI Key: NNPXUZFTLBPVNP-UHFFFAOYSA-N
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Description

6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one, also known as DMBC H2O, is a bicyclic ketone compound that has been studied for its potential applications in various scientific fields. This molecule has a unique structure that makes it interesting to researchers, and its synthesis method has been optimized to make it more accessible for laboratory experiments. In

Scientific Research Applications

6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has been studied for its potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. This molecule has been used as a starting material for the synthesis of other compounds, and it has been studied as a potential therapeutic agent for various diseases. 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has also been used as a probe molecule in chemical and biological assays.

Mechanism Of Action

The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has been shown to inhibit the activity of certain enzymes, and it has been found to bind to specific receptors in the brain. These interactions may contribute to the biochemical and physiological effects of 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O.

Biochemical And Physiological Effects

6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. This molecule has also been found to have antioxidant activity, which may contribute to its potential therapeutic applications. 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has been studied in animal models, and it has shown promising results in reducing pain and inflammation.

Advantages And Limitations For Lab Experiments

6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has several advantages for laboratory experiments, including its unique structure and potential therapeutic applications. This molecule is also relatively easy to synthesize in small quantities, and it has been used as a starting material for the synthesis of other compounds. However, 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has several limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations may make it difficult to use 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O in certain experiments.

Future Directions

There are several future directions for research on 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O. One potential direction is to explore its potential therapeutic applications in more detail, particularly for diseases such as inflammation and pain. Another direction is to study the mechanism of action of 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O in more detail, which may provide insight into its potential applications. Additionally, further research is needed to optimize the synthesis method for 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O and to explore its potential applications in industrial settings.

properties

CAS RN

1123-46-2

Product Name

6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one

InChI

InChI=1S/C9H12O/c1-9(2)6-3-4-8(10)7(9)5-6/h3-4,6-7H,5H2,1-2H3

InChI Key

NNPXUZFTLBPVNP-UHFFFAOYSA-N

SMILES

CC1(C2CC1C(=O)C=C2)C

Canonical SMILES

CC1(C2CC1C(=O)C=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

6,6-Dimethyl-3-phenylselanyl-bicyclo[3.1.1]heptan-2-one, pyridine (8.71 mL), and methylene chloride (650 μL) were combined in a round bottom flask. The temperature of the flask was dropped to 0° C. 67.5 μL of H2O2 was added to the flask and allowed to stir at room temperature for 5 hours at 0° C. Next, the reaction was stirred at room temperature overnight. 5 mL of methylene chloride was added to the solution, and the mixture was washed with water, NaHSO3, and CuSO4, dried with NaSO4, and concentrated. The concentrate was purified via column chromatography to afford final product (70:30, Hexane: EtOAc). 1H NMR (500 MHz, CDCl3): δ (ppm) 1.485 (s, 3H), 1.517 (s, 3H), 2.145 (d, 3H), 2.2.616 (m, 1H), 2.724 (m, 1H), 2.849 (m, 1H), 5.958 (d, 1H), 7.526 (dd, 1H). (ESI, Pos) m/z 159.0 (M+23).
Name
6,6-Dimethyl-3-phenylselanyl-bicyclo[3.1.1]heptan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.71 mL
Type
reactant
Reaction Step One
Quantity
650 μL
Type
solvent
Reaction Step One
Name
Quantity
67.5 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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